molecular formula C13H26N2O2 B7928861 N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide

Cat. No.: B7928861
M. Wt: 242.36 g/mol
InChI Key: AASKZLBOPMBDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide is an acetamide derivative featuring a cyclohexane backbone substituted with an isopropyl group and a 2-hydroxyethylamino moiety.

Properties

IUPAC Name

N-[4-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(11(3)17)13-6-4-12(5-7-13)14-8-9-16/h10,12-14,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASKZLBOPMBDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NCCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide typically involves the reaction of cyclohexylamine with isopropyl acetate under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reacted with 2-hydroxyethylamine to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can improve the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Cyclohexane-Based Acetamides

The target compound is part of a broader family of cyclohexane-linked acetamides. Key analogs include:

a) N-(4-Isopropylamino-cyclohexyl)-acetamide
  • Structure: Lacks the hydroxyethyl group but retains the isopropylamino substituent.
b) N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide
  • Structure : Replaces the cyclohexane ring with a piperidine moiety and introduces a chloro-acetyl group.
  • Properties : The chloro substituent increases lipophilicity and may enhance metabolic stability but raises toxicity concerns .
c) N-[4-(cyclohexyloxy)cyclohexyl]acetamide
  • Structure: Substitutes the hydroxyethylamino group with a bulky cyclohexyloxy group.
  • Properties : The steric hindrance from the cyclohexyloxy group likely reduces bioavailability compared to the target compound .

Functional Group Impact on Physicochemical Properties

Compound Name Key Substituents Molecular Weight (g/mol) Hydrophilic/Lipophilic Balance
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide 2-Hydroxyethylamino, isopropyl Not reported Balanced (hydroxyl + isopropyl)
N-(4-Isopropylamino-cyclohexyl)-acetamide Isopropylamino ~212.3* Lipophilic
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide Chloro-acetyl, piperidine ~274.8* Highly lipophilic
N-[4-(cyclohexyloxy)cyclohexyl]acetamide Cyclohexyloxy 239.35 Extremely lipophilic

*Calculated based on structural analogs.

  • Hydrogen Bonding: The hydroxyethylamino group in the target compound enables hydrogen bonding, improving aqueous solubility compared to analogs like N-(4-Isopropylamino-cyclohexyl)-acetamide .
  • Metabolic Stability : Piperidine- and chloro-substituted analogs (e.g., N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide) may exhibit prolonged half-lives due to reduced enzymatic degradation .

Pharmacological Implications

  • Target Compound: The hydroxyethylamino group may enhance binding to polar biological targets (e.g., enzymes or receptors requiring hydrogen-bond interactions).
  • Piperidine Analogs : The piperidine scaffold in compounds like N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide is common in CNS drugs due to blood-brain barrier penetration, but chlorine substitution requires careful toxicity profiling .
  • Bulky Substituents : N-[4-(cyclohexyloxy)cyclohexyl]acetamide’s cyclohexyloxy group may limit bioavailability but could improve selectivity for hydrophobic binding pockets .

Biological Activity

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide, also known by its CAS number 1353988-34-7, is a compound that has drawn interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and any relevant case studies or research findings.

  • Molecular Formula : C13_{13}H26_{26}N2_2O2_2
  • Molecular Weight : 242.36 g/mol
  • Chemical Structure : The compound features a cyclohexyl group and a hydroxyethylamino moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

While specific studies on the antimicrobial activity of this compound are scarce, related compounds have shown significant activity against various bacterial strains. For instance, thiazole derivatives exhibit potent antibacterial effects with MIC values ranging from 0.7 to 15.62 μg/mL against pathogens like Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays on related compounds indicate varying degrees of toxicity depending on the structural modifications made. Future studies should focus on assessing the cytotoxic profile of this compound using standard cell lines to determine its safety and therapeutic index.

Case Studies and Research Findings

  • Neutral Sphingomyelinase Inhibition : A study highlighted the potential of nSMase inhibitors in treating Alzheimer’s disease by reducing exosome secretion from brain cells . This suggests that this compound could be investigated for similar applications.
  • Structure-Activity Relationship (SAR) : Research into SAR for compounds targeting nSMase indicates that modifications at specific positions can enhance potency and selectivity . This insight could guide future synthetic efforts for this compound.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of nSMase
AntimicrobialLimited data; related compounds show promise
CytotoxicityNeeds further investigation-
NeuroprotectivePossible effects on neurotransmitter systems-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.